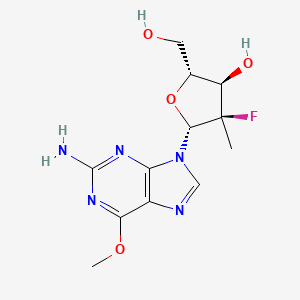
(2'R)-2'-Deoxy-2'-fluoro-2'-methyl-6-O-methylguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-6-O-methylguanosine is a synthetic nucleoside analog. This compound is structurally similar to guanosine, a naturally occurring nucleoside, but with specific modifications that enhance its stability and biological activity. The modifications include the addition of a fluorine atom, a methyl group, and an O-methyl group, which collectively contribute to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-6-O-methylguanosine typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Fluorination: Introduction of the fluorine atom at the 2’ position of the deoxyribose sugar.
Methylation: Addition of a methyl group at the 2’ position.
O-Methylation: Introduction of an O-methyl group at the 6 position of the guanine base.
Each of these steps requires specific reaction conditions, such as the use of fluorinating agents (e.g., diethylaminosulfur trifluoride), methylating agents (e.g., methyl iodide), and O-methylating agents (e.g., dimethyl sulfate). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-6-O-methylguanosine involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-6-O-methylguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the fluorine atom to a hydrogen atom.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reactions are typically carried out in solvents such as dimethyl sulfoxide or acetonitrile, under controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxidized nucleoside derivatives, while substitution reactions can produce a variety of substituted nucleosides.
Applications De Recherche Scientifique
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-6-O-methylguanosine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties, due to its ability to interfere with viral replication and cancer cell proliferation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
The mechanism of action of (2’R)-2’-Deoxy-2’-fluoro-2’-methyl-6-O-methylguanosine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. The fluorine and methyl modifications enhance its stability and resistance to enzymatic degradation, allowing it to effectively inhibit viral and cancer cell replication. The compound targets specific molecular pathways, such as DNA polymerase and reverse transcriptase, to exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other modified nucleosides, such as:
2’-Fluoro-2’-deoxyguanosine: Lacks the methyl and O-methyl modifications.
2’-Methyl-2’-deoxyguanosine: Lacks the fluorine and O-methyl modifications.
6-O-Methylguanosine: Lacks the deoxy and fluorine modifications.
Uniqueness
(2’R)-2’-Deoxy-2’-fluoro-2’-methyl-6-O-methylguanosine is unique due to its combination of fluorine, methyl, and O-methyl modifications, which collectively enhance its stability, biological activity, and resistance to enzymatic degradation. These properties make it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Numéro CAS |
1199809-27-2 |
|---|---|
Formule moléculaire |
C12H16FN5O4 |
Poids moléculaire |
313.289 |
Nom IUPAC |
(2R,3R,4R,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-ol |
InChI |
InChI=1S/C12H16FN5O4/c1-12(13)7(20)5(3-19)22-10(12)18-4-15-6-8(18)16-11(14)17-9(6)21-2/h4-5,7,10,19-20H,3H2,1-2H3,(H2,14,16,17)/t5-,7-,10-,12-/m1/s1 |
Clé InChI |
CEZAHINTASCQLC-GSWPYSDESA-N |
SMILES |
CC1(C(C(OC1N2C=NC3=C2N=C(N=C3OC)N)CO)O)F |
Synonymes |
(2'R)-2'-Deoxy-2'-fluoro-2'-Methyl-6-O-Methyl-guanosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















